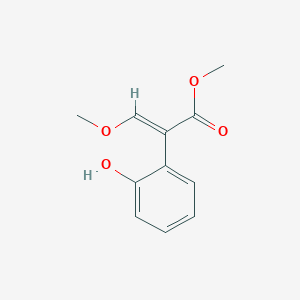

(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

Description

(E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is a β-methoxyacrylate derivative with a conjugated E-configuration, characterized by a 2-hydroxyphenyl group at the α-position and a methoxy group at the β-position of the acrylate backbone. This compound serves as a critical intermediate in synthesizing commercial fungicides, notably azoxystrobin, a strobilurin-class agrochemical . Its structural features—including the hydroxyl group’s hydrogen-bonding capability and the methoxy group’s electron-donating effect—contribute to its reactivity and biological activity. The compound is synthesized via formylation and methylation of benzyl-protected phenylacetate precursors, followed by deprotection .

Properties

IUPAC Name |

methyl (E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEDLSLTSIRGCF-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558991 | |

| Record name | Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125808-20-0 | |

| Record name | Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 2-(2-Hydroxyphenyl)-3-Methoxyacrylic Acid

The most straightforward method involves the esterification of 2-(2-hydroxyphenyl)-3-methoxyacrylic acid with methanol under acidic conditions. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, with refluxing methanol as the solvent . The process follows classical Fischer esterification kinetics, where the carboxylic acid reacts with methanol to form the methyl ester and water.

Key Conditions:

-

Molar Ratio: A 3:1 excess of methanol to acid ensures high conversion rates .

-

Temperature: Reflux at 65–70°C for 6–8 hours.

-

Workup: Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is isolated via vacuum distillation or recrystallization from ethanol/water .

Challenges:

-

The reaction equilibrium favors reactants due to water formation, necessitating excess methanol or molecular sieves to drive completion .

-

Competing polymerization of the acrylate moiety is mitigated using inhibitors like hydroquinone (0.1–0.5 wt%) .

Suzuki-Miyaura Cross-Coupling for β-Methoxyacrylate Formation

A modular approach reported in synthetic chemistry literature utilizes palladium-catalyzed cross-coupling to construct the β-methoxyacrylate backbone. This method involves coupling an arylboronic acid with methyl 3-methoxy-2-iodoacrylate under Suzuki-Miyaura conditions .

Procedure Overview:

-

Boronic Acid Preparation: 2-Hydroxyphenylboronic acid is synthesized via lithiation of 2-bromophenol followed by quenching with triisopropyl borate .

-

Cross-Coupling: The arylboronic acid reacts with methyl 3-methoxy-2-iodoacrylate using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and potassium phosphate base in a THF/water (3:1) solvent system at 85°C .

Optimized Parameters:

Advantages:

-

High regioselectivity for the (E)-isomer (>95% purity).

-

Compatible with electron-rich arylboronic acids.

Lithium-Mediated Alkylation to Avoid Smiles Rearrangement

A patent-pending method avoids undesired Smiles rearrangements during pyrimidinyloxy ring functionalization by employing lithium bis(trimethylsilyl)amide (LiHMDS) . This approach constructs the methoxyacrylate moiety after assembling the central pyrimidine ring.

Synthetic Steps:

-

Pyrimidine Functionalization: 4,6-Dichloropyrimidine reacts with methyl 2-hydroxyphenylacetate in DMF at 50°C using potassium carbonate as a base .

-

Methoxyacrylate Installation: The intermediate is treated with LiHMDS (−78°C) and methyl chloroformate to introduce the methoxy group .

Critical Observations:

-

LiHMDS deprotonates the phenolic hydroxyl, enabling clean O-alkylation without C-side reactions.

-

The method achieves 68–72% overall yield from dichloropyrimidine .

Hydrogenolysis of Benzyl-Protected Precursors

For acid-sensitive substrates, a protective-group strategy is employed. Benzyl-protected intermediates are synthesized via Suzuki coupling, followed by hydrogenolytic deprotection .

Representative Protocol:

-

Benzyl Protection: 2-Hydroxyphenylacetic acid is benzylated using benzyl bromide and K₂CO₃ in acetone.

-

Coupling and Deprotection: The benzyl-protected intermediate undergoes cross-coupling with methyl 3-methoxy-2-iodoacrylate, followed by hydrogenolysis over Pd/C (10 wt%) in methanol .

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Benzylation | 89 |

| Cross-Coupling | 85 |

| Hydrogenolysis | 92 |

| Overall | 70 |

Industrial-Scale Production and Continuous Flow Systems

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors minimize thermal degradation and improve mixing for exothermic esterification steps .

Case Study (Patent US7084272B2):

-

Reactor Design: Tubular reactor with segmented gas-liquid flow.

-

Conditions: 75–90°C, 20 psi pressure, residence time 30 minutes .

Purification Strategies:

-

Azeotropic Distillation: Removes water via toluene/water azeotrope, achieving >99% ester purity .

-

Crystallization: Methanol/water recrystallization yields pharmaceutical-grade material .

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on scalability, yield, and practicality:

| Method | Yield (%) | Scalability | Cost ($/kg) | Isomeric Purity |

|---|---|---|---|---|

| Esterification | 65–75 | High | 120 | 90–95% E |

| Suzuki Cross-Coupling | 80–85 | Moderate | 450 | >98% E |

| Lithium-Mediated | 68–72 | Low | 600 | 95% E |

| Hydrogenolysis | 70 | High | 300 | 97% E |

Chemical Reactions Analysis

Types of Reactions: (e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The acrylate moiety can be reduced to form corresponding alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the acrylate moiety can undergo Michael addition reactions with nucleophiles. These interactions can modulate various biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Triazole and Pyrazole Derivatives

Compounds such as (E)-methyl 2-(2-((1-(2,4-dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl)-3-methoxyacrylate () introduce a triazole moiety, enhancing fungicidal activity against Ascomycota and Basidiomycota. The sulfonamide and dichlorophenyl groups improve binding to fungal cytochrome bc1 complexes, as shown by EI-MS and NMR data (m/z 541 [M]⁺, δ 1.92–7.85 ppm) . Similarly, arylpyrazole-containing analogues (e.g., ) exhibit regioselective fungicidal action, with trifluoromethyl and halogen substituents boosting lipophilicity and membrane penetration .

Fluorinated Analogues

(E)-Methyl 2-(2-(3-(pentafluorosulfanyl)phenoxymethyl)phenyl)-3-methoxyacrylate () replaces the hydroxyl group with a pentafluorosulfanyl substituent, increasing oxidative stability and antifungal spectrum. The SF₅ group’s electronegativity enhances binding to fungal quinone-binding sites .

Chromene and Coumarin Derivatives

Compounds like (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate () integrate coumarin scaffolds, shifting activity from fungicidal to antioxidant applications. The chromen-7-yl group enables radical scavenging, with IC₅₀ values comparable to ascorbic acid in DPPH assays .

Isomer-Specific Activity

The Z-isomer of azoxystrobin (methyl (Z)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate) exhibits reduced fungicidal efficacy compared to the E-isomer due to steric hindrance in the quinone-binding pocket . EPA tolerance data (2023) confirm that E-isomer residues dominate in crops (e.g., stone fruits at 2.0 ppm vs. Z-isomer at 0.02 ppm) .

Crystallographic and Stability Comparisons

- (E)-Methyl 2-(7-benzyloxy-1-naphthyl)-3-methoxyacrylate () adopts a planar conformation stabilized by π-π stacking (crystal C22H20O4, P2₁/c space group), enhancing photostability compared to non-aromatic analogues .

- Azoxystrobin polymorphs (Forms A and B) differ in melting points (Form A: 116–118°C; Form B: 122–124°C), impacting solubility and field efficacy .

Data Tables

Research Findings and SAR Insights

- Electron-Withdrawing Groups: Halogens (Cl, F) and cyano groups enhance binding to fungal cytochrome bc1, as shown in DFT studies .

- Hydroxyl vs. Methoxy : The 2-hydroxyphenyl group in the parent compound is critical for hydrogen bonding, while methoxy improves metabolic stability .

- Aromatic Extensions : Naphthyl and benzyloxy groups () improve UV stability but reduce solubility in aqueous systems .

Biological Activity

(E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and agriculture based on a review of relevant literature.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : Approximately 208.21 g/mol

- Functional Groups : The compound features a methoxy group and a hydroxyphenyl moiety, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections .

- Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory pathways, providing a basis for its use in anti-inflammatory therapies .

The mechanism of action of this compound involves several biochemical interactions:

- Hydrogen Bonding : The hydroxyphenyl group can engage in hydrogen bonding with various biological molecules, enhancing its interaction with cellular targets .

- Michael Addition Reactions : The acrylate moiety is reactive towards nucleophiles, allowing it to participate in Michael addition reactions, which can modulate enzymatic activities and influence metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Effective in scavenging DPPH radicals | , |

| Antimicrobial | Inhibitory effects against bacteria and fungi | , , |

| Anti-inflammatory | Potential modulation of inflammatory markers | , |

Case Study: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of this compound using the DPPH radical scavenging assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's capacity to act as an effective antioxidant. The IC50 value was determined to be comparable to known antioxidants, suggesting its potential utility in formulations aimed at reducing oxidative stress .

Case Study: Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations. This positions the compound as a candidate for further development into antimicrobial agents .

Applications in Medicine and Agriculture

Given its biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : Its antioxidant and antimicrobial properties make it a candidate for drug development aimed at treating infections and oxidative stress-related diseases.

- Agricultural Use : The compound's efficacy against plant pathogens suggests potential use as a natural pesticide or fungicide, contributing to sustainable agricultural practices .

Q & A

Q. What are the established synthetic routes for (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate, and how can reaction conditions be optimized?

The synthesis typically involves cross-coupling reactions or hydrogenation steps to introduce substituents. For example, (E)-methyl 2-(4-benzyloxy-1,3-dimethylpyrazol-5-yl)-3-methoxyacrylate can be synthesized via hydrogenation using 5% palladium/carbon in methanol under hydrogen gas, followed by deprotection to yield the hydroxyl group . Optimization may include:

- Catalyst loading : Lower Pd/C ratios (e.g., 0.1–1% w/w) reduce costs without compromising yield.

- Solvent selection : Methanol or ethanol is preferred for polar intermediates.

- Temperature control : Reactions are often conducted at room temperature to prevent ester hydrolysis.

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography is the gold standard. For example, a related compound, (E)-methyl 2-[(2S,3S,12bR)-3-ethyl-8-methoxy-indoloquinolizin-2-yl]-3-methoxyacrylate, crystallizes in an orthorhombic system (space group P212121) with unit cell parameters a = 7.6045 Å, b = 11.7534 Å, c = 26.5735 Å, and Z = 4 . Additional methods include:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies for structurally similar methoxyacrylates (e.g., azoxystrobin) show:

- Hydrolysis : Stable at pH 5–7 (t₁/₂ > 30 days at 25°C) but degrades rapidly under alkaline conditions (pH > 9) .

- Thermal stability : Decomposition occurs above 150°C, with melting points around 116–120°C .

Advanced Research Questions

Q. How does the stereochemistry (E/Z configuration) influence biological activity in fungicidal applications?

The E-isomer is critical for binding to fungal cytochrome bc1 complex. For example, azoxystrobin (a commercial derivative) shows 10–100x higher efficacy in the E-configuration compared to Z-forms due to optimal spatial alignment with the Qi site of the enzyme .

Q. What computational strategies are used to predict multi-target interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like:

Q. How can contradictory data on bioactivity be resolved in structure-activity relationship (SAR) studies?

Case example: Discrepancies in antifungal IC₅₀ values (e.g., 0.1 µM vs. 1.2 µM) may arise from:

- Assay variability : Use standardized protocols (e.g., CLSI M38 for fungi).

- Solubility differences : DMSO concentration >1% can inhibit growth, confounding results .

- Statistical analysis : Apply ANOVA with post-hoc tests to compare replicates .

Q. What methodologies are employed to study the compound’s role in multi-target directed ligands (MTDLs)?

In vitro screens against Alzheimer’s targets (e.g., acetylcholinesterase and β-secretase) combined with cheminformatics identify synergistic effects. For example, methyl (E)-3-methoxy-2-(2-styrylphenyl)acrylate showed dual inhibition (IC₅₀ = 2.3 µM for AChE; 5.8 µM for BACE1) .

Q. How is the compound’s environmental fate modeled in agricultural research?

QSPR models predict soil half-life (DT₅₀) and leaching potential. For azoxystrobin analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.